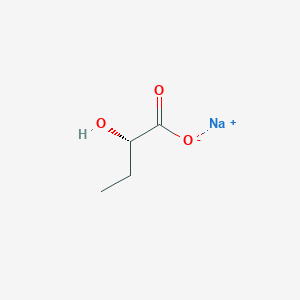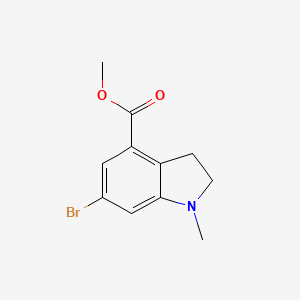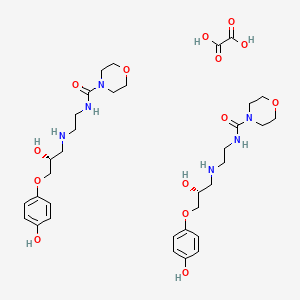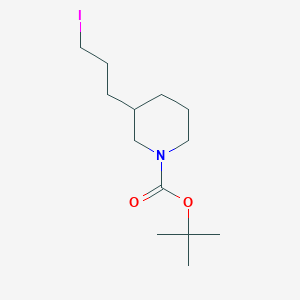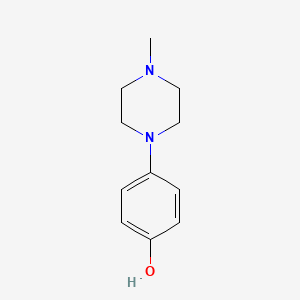
Phenol, 4-(4-methyl-1-piperazinyl)-
Übersicht
Beschreibung
Phenol, 4-(4-methyl-1-piperazinyl)-, also known as MP4, is a chemical compound with the molecular formula C11H16N2O . It has a molecular weight of 192.26 g/mol .
Synthesis Analysis
While specific synthesis methods for Phenol, 4-(4-methyl-1-piperazinyl)- were not found in the search results, piperazine derivatives have been synthesized through various methods. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of Phenol, 4-(4-methyl-1-piperazinyl)- consists of a phenol group attached to a 4-methyl-1-piperazinyl group . The exact 3D structure was not found in the search results.Physical And Chemical Properties Analysis
Phenol, 4-(4-methyl-1-piperazinyl)- has a predicted boiling point of 345.7±37.0 °C and a predicted density of 1.123±0.06 g/cm3 . Its pKa value is predicted to be 12.18±0.30 .Wissenschaftliche Forschungsanwendungen
Synthesis and Complex Formation
A study detailed the synthesis of complexes derived from "Phenol, 4-(4-methyl-1-piperazinyl)-" and its applications in creating copper(II), nickel(II), and zinc(II) acetate complexes. These complexes are characterized for their spectral, magnetic, and electrochemical properties, demonstrating significant potential in redox chemistry and magnetic studies (Bharathi et al., 2007).
Antioxidant Properties
Research conducted on the synthesis of 1,4-bis [(1-hydroxy-4- t -butyl-phenyl)-methyl]piperazin using a phenol derivative showcased its potent antioxidant capabilities. This study opens avenues for exploring the compound's potential in mitigating oxidative stress-related conditions (Prabawati, 2016).
Coordination Chemistry
Another study focused on the coordination chemistry involving "Phenol, 4-(4-methyl-1-piperazinyl)-," yielding insights into the electrochemical and magnetic behaviors of phenoxo-bridged dicopper(II) complexes. This research is pivotal for understanding molecular interactions in metal complexes (Amudha, M. Thirumavalavan, & M. Kandaswamy, 1999).
Cancer Therapy
A fascinating application is in boron neutron capture therapy (BNCT) for cancer treatment. The synthesis of an o-carboranyl derivative of 4-[5-(4-methyl-1-piperazinyl)-2,5'-bi-1H-benzimidazol-2'-yl]phenol provides a promising avenue for developing BNCT agents, highlighting the compound's potential in targeted cancer therapy (Argentini et al., 1998).
Anticancer Activity
Research on Schiff base coordinated copper(II) complexes derived from "Phenol, 4-(4-methyl-1-piperazinyl)-" investigated their DNA/protein binding, molecular docking, and in vitro anticancer activity. This study underscores the compound's role in developing therapeutics targeting cancer cells (Manna et al., 2019).
Electrochemical Synthesis
The electrochemical oxidation of 4-(piperazin-1-yl)phenols, in the presence of indole derivatives, demonstrated unique regioselectivity in synthesizing highly conjugated bisindolyl-p-quinone derivatives. This process has potential applications in organic synthesis and pharmaceutical manufacturing (Amani et al., 2012).
Eigenschaften
IUPAC Name |
4-(4-methylpiperazin-1-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-12-6-8-13(9-7-12)10-2-4-11(14)5-3-10/h2-5,14H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDJMTACZOUIAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201301910 | |
| Record name | 4-(4-Methyl-1-piperazinyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201301910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
163210-63-7 | |
| Record name | 4-(4-Methyl-1-piperazinyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163210-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Methyl-1-piperazinyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201301910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

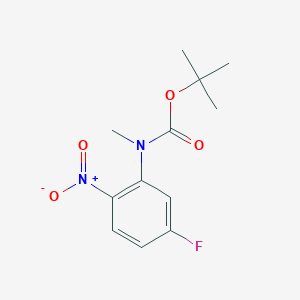
![Naphtho[2,3-b]benzofuran-2-ylboronic acid](/img/structure/B3107884.png)

![tert-butyl (1S,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3107892.png)


